molecular formula C15H14O3 B1586088 (2'-Methoxy-biphenyl-4-yl)-acetic acid CAS No. 5181-11-3

(2'-Methoxy-biphenyl-4-yl)-acetic acid

Cat. No. B1586088
CAS RN: 5181-11-3
M. Wt: 242.27 g/mol
InChI Key: JZJOTHHEMRLHTF-UHFFFAOYSA-N
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Description

(2'-Methoxy-biphenyl-4-yl)-acetic acid, also known as 2-MBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess significant anti-inflammatory and analgesic properties. The purpose of

Scientific Research Applications

Chiral Auxiliary Compound Utilization

The application of chiral auxiliary compounds in chemical synthesis is a vital area of study. Research by Majewska (2019) explored 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with structural similarity to (2'-Methoxy-biphenyl-4-yl)-acetic acid, for its potential as a versatile chiral phosphonic auxiliary. This compound showed promise in chiral derivatization of amines and alcohols, indicating its utility in enantioselective synthesis and separation processes in chemical research Majewska, 2019.

Acylation Reactions

Acylation reactions are fundamental in organic synthesis, offering pathways to diverse chemical structures. Research by Arutjunyan et al. (2013) demonstrated the acylation of amines and pyrazole using a compound related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, which led to the formation of new amides and 1-acylpyrazole. This highlights the compound's role in synthesizing novel chemical entities, which could have implications in materials science, pharmaceuticals, and other fields Arutjunyan et al., 2013.

Novel Derivative Synthesis

The synthesis of novel derivatives from (2'-Methoxy-biphenyl-4-yl)-acetic acid analogs has been explored for various applications, including antimicrobial activities. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of a structurally similar compound, which showed significant antimicrobial activities. This indicates the potential of (2'-Methoxy-biphenyl-4-yl)-acetic acid derivatives in contributing to the development of new antimicrobial agents Noolvi et al., 2016.

Antimicrobial Agent Development

Continuing the theme of antimicrobial research, Yar et al. (2006) focused on the synthesis and evaluation of phenoxy acetic acid derivatives, including those related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, as anti-mycobacterial agents. Their work adds to the understanding of how structural modifications of (2'-Methoxy-biphenyl-4-yl)-acetic acid derivatives can impact biological activity, specifically against Mycobacterium tuberculosis Yar et al., 2006.

Corrosion Inhibition

Exploring the application in materials science, Lgaz et al. (2020) investigated the role of pyrazoline derivatives, structurally related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, in the corrosion inhibition of mild steel in hydrochloric acid solutions. Their findings demonstrate the compound's potential in protecting industrial materials, highlighting its utility beyond biomedical applications Lgaz et al., 2020.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-5-3-2-4-13(14)12-8-6-11(7-9-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOTHHEMRLHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374839
Record name (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Methoxy-biphenyl-4-yl)-acetic acid

CAS RN

5181-11-3
Record name (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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